2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group linked via an acetamide bridge to a 7-fluoro-substituted benzo[f][1,4]oxazepine moiety.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5/c21-15-2-4-16-14(9-15)10-23(20(25)11-26-16)6-5-22-19(24)8-13-1-3-17-18(7-13)28-12-27-17/h1-4,7,9H,5-6,8,10-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRUKCPCGMRPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Structural Advantages: The 7-fluoro substitution on the benzooxazepine may mitigate oxidative metabolism, extending half-life compared to non-fluorinated analogues like those in or 4.
- Limitations : The ethyl linker between acetamide and oxazepine could introduce conformational instability, necessitating further pharmacokinetic studies.
Q & A
Q. What are the key considerations for designing a synthesis route for this compound?
The synthesis of this compound requires a multi-step approach due to its structural complexity. Key steps include:
- Coupling reactions : The benzo[d][1,3]dioxol-5-yl group is typically introduced via nucleophilic substitution or condensation reactions with activated carbonyl intermediates .
- Oxazepin ring formation : The benzo[f][1,4]oxazepin moiety is synthesized through cyclization under basic conditions (e.g., triethylamine in DMF) with precise temperature control (60–80°C) to avoid side products .
- Purification : Column chromatography or recrystallization is used to isolate intermediates, while HPLC ensures ≥95% purity for the final product .
Q. Which analytical techniques are essential for characterizing purity and structure?
Critical methods include:
- NMR spectroscopy : For confirming proton environments and stereochemistry (e.g., distinguishing oxazepin ring conformers) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Monitors reaction progress and quantifies purity (>95% threshold for biological assays) .
Q. What are the potential biological targets based on structural features?
The benzo[d][1,3]dioxole group is associated with enzyme inhibition (e.g., cytochrome P450), while the oxazepin moiety may interact with G-protein-coupled receptors (GPCRs) or kinases due to its fused heterocyclic structure . Preliminary analogs show activity against inflammatory mediators (e.g., COX-2) and apoptosis regulators (e.g., Bcl-2) .
Advanced Questions
Q. How can computational methods aid in optimizing the synthetic pathway?
Quantum chemical calculations (e.g., DFT) predict reaction energetics, while machine learning models analyze experimental datasets to identify optimal conditions:
Q. How to address discrepancies in biological activity data across studies?
Contradictions often arise from assay variability (e.g., cell line differences) or compound stability issues . Mitigation strategies include:
- Standardized protocols : Use WHO-recommended cell lines (e.g., HEK293 for GPCR studies) .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to confirm bioactivity correlates with intact compound exposure .
- SAR cross-validation : Compare activity trends across analogs (Table 1) .
Table 1 : Structural analogs and observed bioactivities
| Analog Substituent | Target Activity (IC₅₀) | Reference |
|---|---|---|
| 4-Fluoro substitution | COX-2 inhibition (12 nM) | |
| Chlorophenyl variant | Bcl-2 binding (45 nM) | |
| Methoxybenzyl derivative | Antiviral (EC₅₀ = 1.8 μM) |
Q. What strategies mitigate side reactions during synthesis?
- Protecting groups : Temporarily shield reactive sites (e.g., acetamide NH) during cyclization .
- Catalyst optimization : Palladium-based catalysts enhance coupling efficiency for benzo[d][1,3]dioxole integration .
- In-situ monitoring : Real-time FTIR tracks intermediate formation to halt reactions at >90% conversion .
Q. How to design SAR studies for enhancing bioactivity?
- Systematic substitution : Replace the 7-fluoro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate target binding .
- Scaffold hopping : Replace the oxazepin ring with diazepine or thiazepine cores to explore conformational effects .
- In-silico docking : Use AutoDock Vina to predict binding poses against crystallized targets (e.g., PDB 6COX) .
Methodological Notes
- Stability under physiological conditions : Assessed via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS quantification. The compound shows <5% degradation at pH 7.4 but is labile in acidic media (pH <3) .
- Data reproducibility : Triplicate experiments with ANOVA analysis (p <0.05) are mandatory for biological assays to account for variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
